N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide
Description
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide is a sulfonamide derivative featuring a 1,4-dioxaspiro[4.5]decane core linked to a substituted benzene ring via a methylene bridge. The benzene ring is substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position, which may influence electronic properties and hydrophobicity.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO5S/c1-21-14-6-5-12(17)9-15(14)24(19,20)18-10-13-11-22-16(23-13)7-3-2-4-8-16/h5-6,9,13,18H,2-4,7-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLDDFSBRMPQAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2COC3(O2)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be characterized as follows:
- Molecular Formula : C_{15}H_{18}FNO_4S
- Molecular Weight : Approximately 335.37 g/mol
- Structural Features : The compound features a spirocyclic framework along with a sulfonamide group and fluorine substitution, which may enhance its biological activity.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The sulfonamide group may interact with specific enzymes, inhibiting their activity and leading to altered metabolic processes.
- Receptor Modulation : The compound may bind to various receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, suggesting potential efficacy against bacterial infections.
Anticancer Properties
Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer activity. For example:
- Cell Lines Tested : Studies have evaluated the compound against various human cancer cell lines, including breast (MCF-7), prostate (DU-145), and lung cancer (A549) cells.
- Results : Compounds demonstrated cytotoxic effects, inhibiting cell growth and inducing apoptosis in cancer cells through mechanisms such as cell cycle arrest and activation of apoptotic pathways .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties:
- Mechanisms : It could inhibit the production of pro-inflammatory cytokines and reduce nitric oxide synthesis, which are key players in inflammatory responses.
- Case Studies : Research on similar sulfonamide compounds has shown promise in reducing inflammation in animal models of arthritis and other inflammatory diseases .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Spirocyclic Intermediate : The initial step involves synthesizing the 1,4-dioxaspiro[4.5]decane framework through cyclization reactions.
- Functionalization : The introduction of the 5-fluoro-2-methoxybenzenesulfonamide moiety is achieved through reactions with appropriate benzoyl chlorides under basic conditions.
- Purification : The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield .
Study 1: Anticancer Activity Evaluation
In a study investigating the anticancer effects of various sulfonamide derivatives, this compound was found to significantly inhibit growth in MCF-7 cells with an IC50 value indicating potent activity compared to standard chemotherapeutics .
Study 2: Anti-inflammatory Potential
Another study assessed the anti-inflammatory effects of related compounds in a murine model of inflammation. The results indicated that treatment with the compound led to a marked reduction in paw swelling and pro-inflammatory cytokine levels .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Spirocyclic Advantage: The 1,4-dioxaspiro[4.5]decane core in the target compound likely improves metabolic stability over non-spirocyclic sulfonamides like sulfentrazone, as evidenced by the prevalence of spiro systems in pharmaceuticals requiring prolonged half-lives .
- Fluorine vs. Chlorine : Fluorine’s electronegativity may enhance binding to electron-rich enzyme pockets compared to chlorine’s steric bulk, as seen in Example 14’s dual chloro/fluoro design .
- Methoxy Group : The methoxy substituent in the target compound balances hydrophobicity and solubility, contrasting with Example 14’s polar hydroxymethyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
